molecular formula C12H16N2O4 B2364646 3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate CAS No. 181306-08-1

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate

Cat. No.: B2364646
CAS No.: 181306-08-1
M. Wt: 252.27
InChI Key: IILJJFMDQJHOKQ-UHFFFAOYSA-N
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Description

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes multiple methyl groups and a dimethylamino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by esterification. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Another compound with a similar structure but different functional groups.

    Indole Derivatives: Compounds with a similar aromatic ring structure but different substituents.

Uniqueness

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both methyl and dimethylamino groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-10(12(16)18-5)8(11(15)17-4)6-9(13-7)14(2)3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILJJFMDQJHOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)N(C)C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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